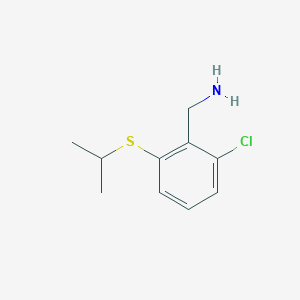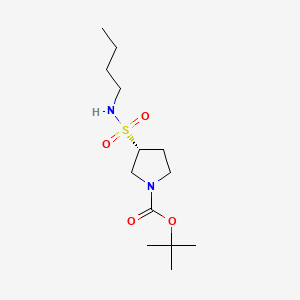
tert-butyl(3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a butylsulfamoyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Butylsulfamoyl Group: The butylsulfamoyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonamide and an alkyl halide.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butyl esterification reaction using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring or the butylsulfamoyl group.
Reduction: Reduced forms of the sulfonamide or ester groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the butylsulfamoyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C13H26N2O4S |
|---|---|
Molekulargewicht |
306.42 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O4S/c1-5-6-8-14-20(17,18)11-7-9-15(10-11)12(16)19-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 |
InChI-Schlüssel |
PRMCSFWXNMLESU-LLVKDONJSA-N |
Isomerische SMILES |
CCCCNS(=O)(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCNS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


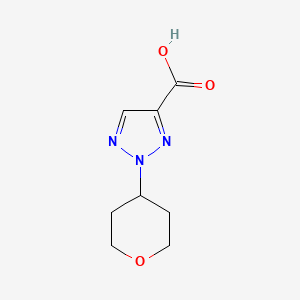
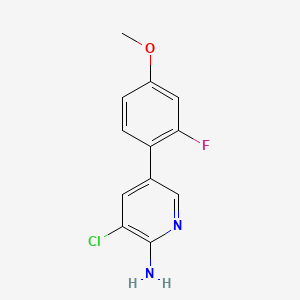
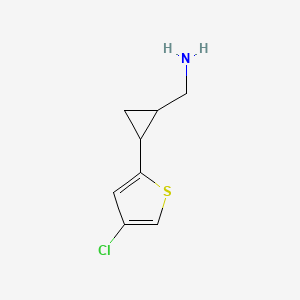
![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)
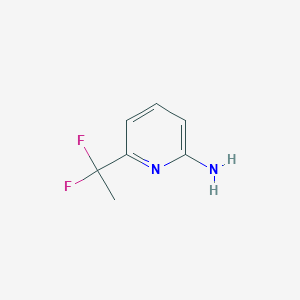
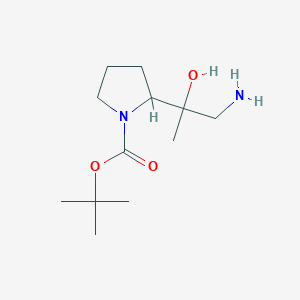

![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)




